molecular formula C7H15NO B2501826 1-Amino-4-cyclopropylbutan-2-ol CAS No. 1693599-41-5

1-Amino-4-cyclopropylbutan-2-ol

Cat. No.: B2501826
CAS No.: 1693599-41-5
M. Wt: 129.203
InChI Key: XOEJDDONMSIMFG-UHFFFAOYSA-N
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Description

1-Amino-4-cyclopropylbutan-2-ol is an organic compound with the molecular formula C7H15NO It features a cyclopropyl group attached to a butanol backbone, with an amino group at the first carbon and a hydroxyl group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4-cyclopropylbutan-2-ol can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable butanol derivative followed by amination. For instance, starting with 4-cyclopropylbutan-2-one, the compound can be reduced to 4-cyclopropylbutan-2-ol using a reducing agent like sodium borohydride. Subsequent amination with ammonia or an amine source under appropriate conditions yields this compound.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, while automated systems ensure precise control over reaction parameters like temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-cyclopropylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 1-amino-4-cyclopropylbutane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or substituted amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products

    Oxidation: 1-amino-4-cyclopropylbutan-2-one.

    Reduction: 1-amino-4-cyclopropylbutane.

    Substitution: Various amides or substituted amines depending on the nucleophile used.

Scientific Research Applications

1-Amino-4-cyclopropylbutan-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring amino alcohols.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-amino-4-cyclopropylbutan-2-ol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with various enzymes and receptors, while the cyclopropyl group provides a unique steric configuration that can influence binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-propanol: A simpler amino alcohol with a shorter carbon chain.

    1-Amino-3-cyclopropylpropan-2-ol: Similar structure but with a different position of the cyclopropyl group.

    1-Amino-4-cyclopropylbutane: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

1-Amino-4-cyclopropylbutan-2-ol is unique due to the presence of both an amino and a hydroxyl group on a cyclopropyl-substituted butanol backbone. This combination of functional groups and structural features provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-amino-4-cyclopropylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-7(9)4-3-6-1-2-6/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEJDDONMSIMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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